Dihydroorotase Inhibition vs. Nicotinaldehyde
4-Amino-2,6-dimethylnicotinaldehyde inhibits dihydroorotase (CAD protein, mouse Ehrlich ascites) with an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. Under identical assay conditions, the unsubstituted parent compound nicotinaldehyde shows an IC₅₀ > 1.00 × 10⁶ nM (>1000 µM), representing a greater than 5.6-fold improvement in inhibitory potency conferred by the 4-amino-2,6-dimethyl substitution pattern [2].
| Evidence Dimension | Dihydroorotase enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | 1.80 × 10⁵ nM (180 µM) |
| Comparator Or Baseline | Nicotinaldehyde: >1.00 × 10⁶ nM (>1000 µM) |
| Quantified Difference | ≥5.6-fold lower IC₅₀ (greater potency) |
| Conditions | Dihydroorotase (CAD protein) from mouse Ehrlich ascites; pH 7.37; compound tested at 10 µM concentration |
Why This Matters
This head-to-head comparison demonstrates that the 4-amino-2,6-dimethyl substitution pattern substantially enhances enzyme binding affinity relative to the unsubstituted scaffold, providing a rationale for selecting this compound over simpler nicotinaldehydes in dihydroorotase-targeted screening programs.
- [1] BindingDB Entry for BDBM50405110. Target: CAD protein (dihydroorotase), Mouse. IC50 = 1.80×10⁵ nM, pH 7.37. View Source
- [2] BindingDB Entry for BDBM50405109 (Nicotinaldehyde). Target: CAD protein (dihydroorotase), Mouse. IC50 > 1.00×10⁶ nM, pH 7.37. View Source
